molecular formula C22H18N2O4 B10920038 N'-(3,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(3,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B10920038
M. Wt: 374.4 g/mol
InChI Key: FTYCSZNYGWZISU-YDZHTSKRSA-N
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Description

N’-(3,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is a synthetic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a naphthofuran core fused with a carbohydrazide moiety and a 3,4-dimethoxybenzylidene group. It has gained attention in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

The synthesis of N’-(3,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves several steps. Initially, ethyl naphtho[2,1-b]furan-2-carboxylate is prepared from 2-hydroxy-1-naphthaldehyde and ethyl chloroacetate. This intermediate is then treated with hydrazine hydrate to yield naphtho[2,1-b]furan-2-carbohydrazide. The final step involves the condensation of naphtho[2,1-b]furan-2-carbohydrazide with 3,4-dimethoxybenzaldehyde to form the desired compound .

Chemical Reactions Analysis

N’-(3,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.

    Medicine: The compound is being investigated for its potential anticancer properties and its ability to inhibit certain enzymes involved in disease pathways.

    Industry: It can be used in the development of new materials with specific properties, such as dyes and polymers .

Mechanism of Action

The mechanism of action of N’-(3,4-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and proteins, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its ability to interact with DNA and other cellular components may contribute to its anticancer properties .

Comparison with Similar Compounds

N’-(3,4-dimethoxybenzylidene)naphtho[2,1-b]f

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C22H18N2O4/c1-26-19-9-7-14(11-20(19)27-2)13-23-24-22(25)21-12-17-16-6-4-3-5-15(16)8-10-18(17)28-21/h3-13H,1-2H3,(H,24,25)/b23-13+

InChI Key

FTYCSZNYGWZISU-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OC

solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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